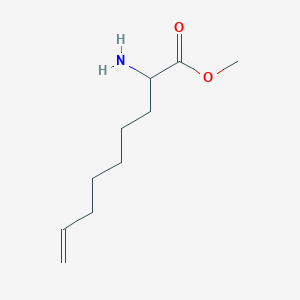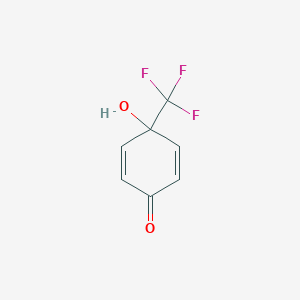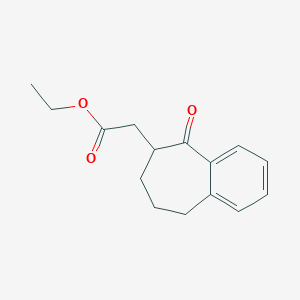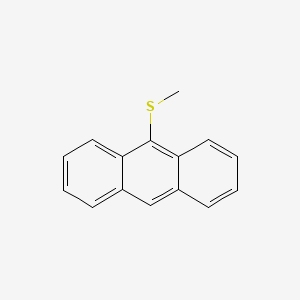
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
The synthesis of Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate typically involves several steps:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylic acid ethyl ester.
Nucleophilic Substitution: Under basic conditions, the chlorine atom is replaced with an amino group to form 6-aminoindole-2-carboxylic acid ethyl ester.
化学反応の分析
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed include quinones, amines, and substituted indoles .
科学的研究の応用
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the development of dyes and pigments.
作用機序
The mechanism of action of Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can inhibit enzymes or modulate receptor activity, leading to its diverse biological effects .
類似化合物との比較
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
5-methoxy-1H-indole-3-carboxylic acid: Lacks the amino group, resulting in different biological activities.
2-amino-1H-indole-3-carboxylic acid ethyl ester: Lacks the methoxy group, affecting its chemical reactivity and biological properties.
The presence of both the amino and methoxy groups in this compound makes it unique, providing a balance of electronic effects that influence its reactivity and biological activity .
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)10-8-6-7(16-2)4-5-9(8)14-11(10)13/h4-6,14H,3,13H2,1-2H3 |
InChIキー |
NZRPHXRYQTWIIR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Furan-2-ylmethyl)(ethoxycarbonyl)amino]propanoic acid](/img/structure/B8327251.png)










